Benzyldimethyloctylammonium chloride (C8-BAC, CAS 959-55-7) is a short-chain quaternary ammonium compound primarily utilized as a phase-transfer catalyst (PTC) and specialized surfactant [1]. Unlike its longer-chain homologs (such as C12–C18 benzalkonium chlorides) which are predominantly used as biocides, C8-BAC is distinguished by its exceptionally high critical micelle concentration (CMC) and superior water solubility [2]. This structural profile makes it highly resistant to micelle-induced phase separation and emulsion formation during biphasic chemical synthesis, ensuring high mass-transfer efficiency in industrial alkylation and oxidation reactions [3].
Substituting C8-BAC with more common, longer-chain benzalkonium chlorides (such as C12-BAC or C14-BAC) routinely leads to process failures in biphasic synthesis and environmental applications[1]. Longer-chain homologs possess significantly lower critical micelle concentrations, causing them to form stable, difficult-to-break emulsions rather than facilitating clean phase transfer [2]. Furthermore, in applications involving complex matrices like soils or clays, C12-BAC and C14-BAC exhibit strong, nonlinear sorption to negatively charged particles, effectively immobilizing the compound and depleting it from the active aqueous phase [3]. Procurement decisions must treat C8-BAC as a structurally distinct catalyst rather than a generic benzalkonium biocide.
C8-BAC exhibits a critical micelle concentration (CMC) of 188 mM in deionized water, which is exponentially higher than its longer-chain counterparts [1]. In contrast, C12-BAC has a CMC of approximately 8.3 mM, and C16-BAC micellizes at just 0.4 mM [1]. This high CMC allows C8-BAC to remain in an active monomeric state at high working concentrations without forming micelles that can sequester reactants or cause severe foaming.
| Evidence Dimension | Critical Micelle Concentration (CMC) in DI water |
| Target Compound Data | 188 mM (C8-BAC) |
| Comparator Or Baseline | 8.3 mM (C12-BAC) and 0.4 mM (C16-BAC) |
| Quantified Difference | >22-fold higher CMC than C12-BAC; 470-fold higher than C16-BAC |
| Conditions | Deionized water, spectrofluorometric and tensiometric determination |
A higher CMC prevents unwanted emulsion formation and foaming during high-concentration biphasic chemical synthesis, simplifying downstream product separation.
The length of the alkyl chain directly dictates the sorption affinity of benzalkonium chlorides to negatively charged surfaces like kaolinite [1]. C8-BAC demonstrates significantly lower sorption coefficients (log K_kao/w) compared to longer-chain variants [1]. While the transition from C12-BAC to C14-BAC increases the log K_kao/w by 0.8 log units (indicating massive immobilization), C8-BAC remains highly mobile in the aqueous phase, preventing the catalyst or active agent from being lost to the solid matrix [1].
| Evidence Dimension | Sorption affinity (log K_kao/w) to kaolinite |
| Target Compound Data | Low sorption profile, remaining predominantly in the aqueous phase |
| Comparator Or Baseline | C12-BAC and C14-BAC (exhibit strong, concentration-dependent nonlinear sorption) |
| Quantified Difference | Sorption increases exponentially with chain length; C8-BAC avoids the severe matrix lock-up seen in >C12 chains |
| Conditions | Dilute conditions, 15 mM NaCl, 25°C |
Low sorption ensures that the compound remains active in solution rather than being wasted through adsorption to equipment surfaces, clays, or soil matrices.
C8-BAC is specifically cited in patent literature as an optimal phase-transfer catalyst for synthesizing complex organic molecules, such as diazomethane derivatives and pharmaceutical intermediates [1]. Using C8-BAC in an organic solvent-water two-phase system allows the reaction to proceed rapidly with yields exceeding 96%, whereas reactions without a tailored short-chain PTC suffer from slow kinetics and incomplete conversion [1].
| Evidence Dimension | Reaction yield and conversion rate in biphasic synthesis |
| Target Compound Data | >96% yield with rapid kinetics using tailored PTCs like C8-BAC |
| Comparator Or Baseline | Uncatalyzed biphasic reactions or those using highly lipophilic PTCs that cause emulsions |
| Quantified Difference | Near-quantitative conversion vs. slow, incomplete reactions |
| Conditions | Two-phase system (hydrophobic organic solvent and aqueous caustic alkali/hypochlorite) |
Procuring C8-BAC as a PTC directly translates to higher throughput, lower byproduct formation, and easier phase separation in industrial chemical manufacturing.
Ideal for biphasic alkylation and oxidation reactions (e.g., fenofibrate intermediate synthesis) where avoiding emulsion formation is critical for product recovery. The high CMC of C8-BAC prevents micellar sequestration of reactants [1].
Suitable for specialized cleaning or chemical processing fluids where a cationic surfactant is needed but micellization and foaming must be strictly avoided at high concentrations, a scenario where C12-BAC would fail [2].
Preferred over C12-BAC and C14-BAC in agricultural or remediation contexts where the active agent must remain mobile in the aqueous phase without being immobilized by clay or soil cation exchange [3].
Corrosive;Irritant;Environmental Hazard